N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c11-17(15,16)9-5-2-6-13(7-9)10(14)12-8-3-1-4-8/h8-9H,1-7H2,(H,12,14)(H2,11,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSFNCAJSNSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)N2CCCC(C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595674-09-1 | |
| Record name | N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide typically involves the reaction of cyclobutylamine with 3-sulfamoylpiperidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-cyclobutyl-3-sulfamoylpiperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-cyclobutyl-3-sulfamoylpiperidine-1-thioamide: Features a thioamide group in place of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
N-cyclobutyl-3-sulfamoylpiperidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structural characteristics include:
- A cyclobutyl group contributing to its lipophilicity.
- A sulfamoyl moiety which may enhance interaction with biological targets.
- A piperidine ring that is often associated with a variety of pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Inhibition of NLRP3 Inflammasome : Research indicates that compounds similar to this compound exhibit inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as multiple sclerosis and diabetes .
- Anticancer Activity : The compound has shown promise in preclinical studies for its anticancer properties, particularly against Myc high cancers. It may act by disrupting NAD biosynthesis pathways, which are often upregulated in cancer cells, thereby inducing cytotoxicity .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of this compound against breast cancer cell lines (MCF-7), it was found to significantly reduce cell viability at concentrations as low as 31 μM. The mechanism was linked to the inhibition of NAD synthesis, suggesting that targeting metabolic pathways could be a viable strategy in cancer therapy.
Case Study 2: Inflammatory Diseases
Another investigation focused on the compound's role in modulating inflammatory responses through NLRP3 inflammasome inhibition. The results indicated that at an EC50 of 15 μM, the compound effectively reduced IL-1β secretion in macrophages, highlighting its potential for treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
